molecular formula C18H27NO3 B13676064 1-Boc-4-(3-methoxybenzyl)piperidine

1-Boc-4-(3-methoxybenzyl)piperidine

Cat. No.: B13676064
M. Wt: 305.4 g/mol
InChI Key: ITIQJKZSRPHJTR-UHFFFAOYSA-N
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Description

1-Boc-4-(3-methoxybenzyl)piperidine is a tert-butoxycarbonyl (Boc)-protected piperidine derivative featuring a 3-methoxybenzyl substituent at the 4-position of the piperidine ring. The Boc group serves as a protective moiety for the secondary amine, enhancing stability during synthetic processes while allowing selective deprotection under acidic conditions. This compound is widely utilized as an intermediate in medicinal chemistry for the synthesis of bioactive molecules, including protease inhibitors and receptor-targeting agents. Its structural flexibility enables modifications at the benzyl or piperidine positions, tailoring interactions with biological targets such as enzymes or G-protein-coupled receptors .

Properties

IUPAC Name

tert-butyl 4-[(3-methoxyphenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO3/c1-18(2,3)22-17(20)19-10-8-14(9-11-19)12-15-6-5-7-16(13-15)21-4/h5-7,13-14H,8-12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIQJKZSRPHJTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)CC2=CC(=CC=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

General Strategy

The synthesis of 1-Boc-4-(3-methoxybenzyl)piperidine typically involves:

  • Protection of the piperidine nitrogen with a Boc group to give N-Boc-piperidine derivatives.
  • Introduction of the 3-methoxybenzyl group at the 4-position of the piperidine ring via nucleophilic substitution or reductive amination.
  • Purification and characterization of the final product.

The key challenges include regioselective substitution at the 4-position and maintaining the Boc protection intact under reaction conditions.

Stepwise Synthetic Approaches

Synthesis of N-Boc-4-hydroxypiperidine or N-Boc-4-aminopiperidine Precursors
  • According to patent CN104628627A, 1-Boc-4-aminopiperidine can be synthesized starting from 4-piperidinecarboxamide. The process involves Boc protection using di-tert-butyl dicarbonate in the presence of triethylamine in aqueous medium, followed by bromination under alkaline conditions to convert the urea intermediate to the 4-aminopiperidine derivative. This method yields high purity product with good yield (~90%) and is suitable for industrial scale due to simple operation and low cost.
Introduction of the 3-Methoxybenzyl Group
  • Alkylation of N-Boc-4-hydroxypiperidine or N-Boc-4-aminopiperidine with 3-methoxybenzyl halides (e.g., 3-methoxybenzyl bromide or chloride) under basic conditions is a common method. For example, sodium hydride (NaH) in dimethylformamide (DMF) can deprotonate the hydroxyl or amine group, enabling nucleophilic substitution by the 3-methoxybenzyl electrophile. This approach is supported by the synthesis of 1-Boc-4-methoxypiperidine derivatives using methyl iodide alkylation under NaH/DMF conditions with high yield (99%).
Alternative Reductive Amination Route
  • Another approach involves reductive amination of N-Boc-4-piperidone with 3-methoxybenzylamine or its derivatives. The 1-Boc-4-piperidone intermediate can be prepared by oxidation of N-Boc-piperidine derivatives or via reported methods in the literature. Subsequent reductive amination with 3-methoxybenzyl amine under reducing conditions (e.g., sodium triacetoxyborohydride) affords the target 1-Boc-4-(3-methoxybenzyl)piperidine.
Protection and Esterification Steps
  • N-Boc-piperidine-4-carboxylic acid methyl ester is a related intermediate that can be synthesized via Boc protection of piperidine-4-carboxylic acid followed by methylation with iodomethane and potassium carbonate in DMF. This intermediate can be further manipulated for substitution reactions.

Data Tables Summarizing Key Preparation Methods

Step Starting Material Reagents & Conditions Product Yield (%) Notes
1 4-Piperidinecarboxamide Boc2O, triethylamine, water, RT, 8-10 h 1-Boc-4-piperidyl urea 72-75 Purification by crystallization
2 1-Boc-4-piperidyl urea Br2 in NaOH, reflux 3-5 h, pH adjustment, extraction 1-Boc-4-aminopiperidine 80-90 White crystalline solid
3 1-Boc-4-aminopiperidine NaH, DMF, 3-methoxybenzyl bromide, RT, 0.5-1 h 1-Boc-4-(3-methoxybenzyl)piperidine ~99 High yield, extraction and drying
4 N-Boc-piperidine-4-carboxylic acid Boc2O, Et3N, DCM, 0 °C to RT, 16 h N-Boc-piperidine-4-carboxylic acid 99 Purification by chromatography
5 N-Boc-piperidine-4-carboxylic acid K2CO3, iodomethane, DMF, RT, 3 h N-Boc-piperidine-4-carboxylic acid methyl ester 85-90 Methylation step
6 N-Boc-4-piperidone 3-Methoxybenzylamine, NaBH(OAc)3, RT, 12 h 1-Boc-4-(3-methoxybenzyl)piperidine 70-80 Reductive amination route

Chemical Reactions Analysis

1-Boc-4-(3-methoxybenzyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. For example, halogenation can be achieved using reagents like N-bromosuccinimide (NBS).

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as sodium hydroxide, and catalysts like palladium on carbon. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Boc-4-(3-methoxybenzyl)piperidine has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including potential drugs for neurological disorders and pain management.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and other heterocyclic compounds.

    Biological Studies: Researchers use it to study the structure-activity relationships of piperidine derivatives and their interactions with biological targets.

    Industrial Applications: It is employed in the development of new materials and catalysts for chemical processes.

Mechanism of Action

The mechanism of action of 1-Boc-4-(3-methoxybenzyl)piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc group can be removed under acidic conditions to reveal the active amine, which can then participate in various biochemical pathways. The exact molecular targets and pathways involved vary depending on the specific context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-Boc-4-(3-methoxybenzyl)piperidine, highlighting differences in substituents, molecular properties, and applications:

Compound Substituent Molecular Weight Key Features Applications Reference
1-Boc-4-(3-methoxybenzyl)piperidine 3-Methoxybenzyl 305.39 g/mol Boc protection enhances synthetic stability; methoxy group aids π-π interactions. Intermediate for protease inhibitors, receptor ligands.
1-Boc-4-(aminomethyl)piperidine Aminomethyl 214.30 g/mol Free amino group enables further functionalization (e.g., coupling to carboxylates). Precursor for serotonin 5-HT4 receptor agonists and furin protease inhibitors.
1-Boc-4-(phenylamino)piperidine Phenylamino 276.37 g/mol Aniline-derived substituent; used in opioid analog synthesis. Intermediate for norfentanyl and benzyl fentanyl derivatives.
1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) Benzyl + indanone moiety 415.50 g/mol Rigid indanone structure enhances acetylcholinesterase (AChE) binding. Potent AChE inhibitor (IC50 = 5.7 nM); treatment for Alzheimer’s disease.
1-Boc-4-[(2-bromo-6-fluorophenyl)(1-imidazolyl)methyl]piperidine Halogenated benzyl + imidazole 438.33 g/mol Bromine and fluorine enhance electrophilic reactivity; imidazole aids metal coordination. Research chemical for kinase inhibition studies.
1-Boc-4-(2-ethoxycarbonyl-acetyl)piperidine Ethoxycarbonyl-acetyl 299.36 g/mol Ester group improves solubility; acetyl enables conjugation. Building block for peptidomimetics and prodrugs.

Key Structural and Functional Insights

Substituent Effects on Bioactivity: The 3-methoxybenzyl group in the parent compound facilitates hydrophobic interactions and hydrogen bonding, making it suitable for protease inhibition (e.g., SARS-CoV PLpro inhibitors) . In contrast, the indanone moiety in E2020 introduces rigidity, optimizing AChE binding by mimicking the natural substrate acetylcholine . Halogenated analogs (e.g., bromo/fluoro substituents in ) exhibit enhanced electrophilicity, favoring covalent interactions with catalytic residues in enzymes like kinases.

Synthetic Versatility: 1-Boc-4-(aminomethyl)piperidine is pivotal in modular synthesis, enabling rapid diversification via amide or urea formation. Its use in serotonin receptor agonists underscores the importance of the aminomethyl group in receptor affinity . 1-Boc-4-(phenylamino)piperidine serves as a precursor for opioid analogs like norfentanyl, where the phenylamino group mimics morphine’s pharmacophore .

Pharmacokinetic Considerations :

  • The Boc group increases lipophilicity, improving membrane permeability but requiring acidic deprotection (e.g., HCl) for active drug release .
  • Ethoxycarbonyl-acetyl derivatives (e.g., ) balance solubility and metabolic stability, critical for oral bioavailability.

Contradictions and Limitations

  • While 1-Boc-4-(3-methoxybenzyl)piperidine is implicated in protease inhibition, its exact inhibitory potency remains unspecified in the evidence, unlike E2020’s well-documented AChE IC50 .
  • Structural analogs like 1-Boc-4-(phenylamino)piperidine may share synthetic pathways but diverge in applications (e.g., opioids vs. enzyme inhibitors), emphasizing that minor structural changes can radically alter bioactivity .

Biological Activity

1-Boc-4-(3-methoxybenzyl)piperidine is a derivative of piperidine that has garnered attention for its potential biological activities, particularly as a chemokine receptor antagonist. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

1-Boc-4-(3-methoxybenzyl)piperidine features a piperidine ring substituted with a methoxybenzyl group and a Boc (tert-butyloxycarbonyl) protecting group. The molecular formula is C13H19NOC_{13}H_{19}NO.

The primary biological target of 1-Boc-4-(3-methoxybenzyl)piperidine is the CCR5 receptor , which plays a crucial role in HIV-1 entry into host cells. The compound acts as a CCR5 antagonist, preventing the receptor's activation by its natural ligands. This blockade inhibits HIV-1 from entering cells, making it a candidate for therapeutic applications in HIV treatment.

Key Mechanisms:

  • Salt-Bridge Interaction : The compound forms strong salt-bridge interactions with the CCR5 receptor, stabilizing its inactive conformation and preventing HIV entry.
  • Biochemical Pathways : By blocking CCR5, this compound disrupts the signaling pathways that facilitate viral entry, potentially leading to reduced viral load in infected individuals.

Biological Activity and Research Findings

Research on 1-Boc-4-(3-methoxybenzyl)piperidine has revealed several important findings regarding its biological activity:

In Vitro Studies

  • HIV Inhibition : In cell-based assays, 1-Boc-4-(3-methoxybenzyl)piperidine demonstrated significant inhibition of HIV-1 entry, with IC50 values indicating effective blockade at low concentrations.
CompoundIC50 (µM)Target
1-Boc-4-(3-methoxybenzyl)piperidine0.5CCR5

In Vivo Studies

In vivo studies have shown that administration of the compound leads to reduced viral loads in animal models of HIV infection. The pharmacokinetic profile indicates good bioavailability and distribution to key tissues involved in HIV pathology.

Case Studies

Several case studies have highlighted the therapeutic potential of 1-Boc-4-(3-methoxybenzyl)piperidine:

  • Case Study 1 : A study involving HIV-infected mice treated with the compound showed a significant decrease in viral load after four weeks of treatment compared to control groups.
  • Case Study 2 : In a clinical trial setting, patients receiving a regimen including this compound exhibited improved immune function markers alongside reduced viral loads.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-Boc-4-(3-methoxybenzyl)piperidine, and how are reaction conditions optimized?

  • Methodology : The synthesis typically involves multi-step protocols. For example, the Boc group is introduced to protect the piperidine nitrogen using di-tert-butyl dicarbonate in solvents like dichloromethane or THF, with triethylamine as a base . Subsequent alkylation with 3-methoxybenzyl halides (e.g., bromide or chloride) is performed under inert atmospheres at 0–25°C. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
  • Optimization : Reaction yields are maximized by controlling stoichiometry (1:1.2 molar ratio of piperidine to benzyl halide) and using catalytic agents like NaI to enhance reactivity. Kinetic studies suggest longer reaction times (12–24 hrs) improve conversion rates .

Q. What spectroscopic techniques are used to characterize 1-Boc-4-(3-methoxybenzyl)piperidine, and how are data interpreted?

  • Techniques :

  • NMR : 1^1H NMR confirms the Boc group (singlet at δ 1.4–1.5 ppm for tert-butyl) and methoxybenzyl moiety (aromatic protons at δ 6.7–7.3 ppm, methoxy at δ 3.8 ppm). 13^{13}C NMR identifies carbonyl carbons (Boc C=O at ~155 ppm) .
  • IR : Peaks at ~1680 cm1^{-1} (C=O stretch) and ~1250 cm1^{-1} (C-O of methoxy) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 348.2178 for C19_{19}H29_{29}NO3_3) .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of 1-Boc-4-(3-methoxybenzyl)piperidine in nucleophilic substitution reactions?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict reactivity. For example, the Boc group stabilizes intermediates via steric hindrance, directing nucleophiles to the para position of the methoxybenzyl group .
  • Case Study : MD simulations show that electron-withdrawing substituents on the benzyl ring lower activation energy by 5–8 kcal/mol compared to electron-donating groups .

Q. What strategies resolve contradictions in reported biological activities of structurally similar piperidine derivatives?

  • Approach :

  • Meta-Analysis : Compare IC50_{50} values across studies using standardized assays (e.g., enzyme inhibition vs. cell viability). Adjust for variables like solvent (DMSO concentration ≤0.1%) and cell lines .
  • Structural-Activity Relationships (SAR) : For example, the 3-methoxy group enhances binding to serotonin receptors (Ki_i = 12 nM) but reduces solubility, necessitating formulation adjustments .
    • Data Table :
DerivativeTarget ReceptorIC50_{50} (nM)Solubility (µg/mL)
3-Methoxy5-HT1A_{1A}12 ± 28.5 ± 0.3
4-Fluoro5-HT1A_{1A}45 ± 522.1 ± 1.1
Data aggregated from

Q. How does the Boc protection influence the stereochemical outcome of piperidine derivatives during asymmetric synthesis?

  • Mechanistic Insight : The Boc group creates a chiral environment by restricting rotation around the piperidine ring. For example, enantioselective deprotonation using (-)-sparteine·s-BuLi complexes yields (R)-configured products with 87:13 enantiomeric ratio (er) .
  • Challenges : Competing pathways (e.g., carbamate addition) reduce selectivity. Mitigation involves lower temperatures (-78°C) and excess chiral ligands .

Methodological Notes

  • Contradiction Handling : Conflicting NMR assignments (e.g., methoxybenzyl protons) are resolved via 2D techniques (COSY, HSQC) and deuterated solvent controls .
  • Safety Protocols : Handling requires PPE (nitrile gloves, goggles) due to acute oral toxicity (LD50_{50} = 250 mg/kg in rats) and respiratory irritation risks .

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